molecular formula C10H18N4O3 B2903915 trans-1-boc-4-azido-3-hydroxypiperidine CAS No. 203503-02-0

trans-1-boc-4-azido-3-hydroxypiperidine

Cat. No. B2903915
Key on ui cas rn: 203503-02-0
M. Wt: 242.279
InChI Key: FJCGXBAKIMNIDC-UHFFFAOYSA-N
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Patent
US07342027B2

Procedure details

To the solution of tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate (180.6 g, 0.60 mol) obtained in Step 2 in a mixed solvent of 700 ml of methanol and 100 ml of water, were added ammonium chloride (NH4Cl; 64.0 g, 1.2 mol) and sodium azide (NaN3; 98.0 g, 1.5 mol). The reaction mixture was refluxed for 8 hours and evaporated under reduced pressure to remove methanol. The resulting residue was extracted with ethyl acetate and then dried on magnesium sulfate. The resulting residue was purified with column chromatography to give the titled compound (62.0 g).
Name
tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Quantity
180.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1[CH:8]2[CH:3]1[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:7]2.C[OH:17].[Cl-].[NH4+].[N-:20]=[N+:21]=[N-:22].[Na+]>O>[N:20]([CH:3]1[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:7][CH:8]1[OH:17])=[N+:21]=[N-:22] |f:2.3,4.5|

Inputs

Step One
Name
tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Quantity
180.6 g
Type
reactant
Smiles
O=C1C2CCN(CC12)C(=O)OC(C)(C)C
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Name
Quantity
64 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
98 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07342027B2

Procedure details

To the solution of tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate (180.6 g, 0.60 mol) obtained in Step 2 in a mixed solvent of 700 ml of methanol and 100 ml of water, were added ammonium chloride (NH4Cl; 64.0 g, 1.2 mol) and sodium azide (NaN3; 98.0 g, 1.5 mol). The reaction mixture was refluxed for 8 hours and evaporated under reduced pressure to remove methanol. The resulting residue was extracted with ethyl acetate and then dried on magnesium sulfate. The resulting residue was purified with column chromatography to give the titled compound (62.0 g).
Name
tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Quantity
180.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1[CH:8]2[CH:3]1[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:7]2.C[OH:17].[Cl-].[NH4+].[N-:20]=[N+:21]=[N-:22].[Na+]>O>[N:20]([CH:3]1[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:7][CH:8]1[OH:17])=[N+:21]=[N-:22] |f:2.3,4.5|

Inputs

Step One
Name
tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Quantity
180.6 g
Type
reactant
Smiles
O=C1C2CCN(CC12)C(=O)OC(C)(C)C
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Name
Quantity
64 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
98 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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